Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the synthesis, properties, and applications of the research chemical intermediate, 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS No. 197450-39-8).[1][2] This N-aryl lactam serves as a valuable building block in medicinal chemistry and materials science, primarily due to its bifunctional nature. The pyrrolidin-2-one core is a prevalent motif in numerous biologically active compounds, while the bromo-substituted phenyl ring provides a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Introduction and Scientific Context
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities.[3] Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that interact with biological targets. When functionalized with an N-aryl substituent, the resulting lactams become key intermediates for constructing complex molecular architectures.
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is of particular interest as it combines the pyrrolidinone core with a synthetically versatile brominated aromatic ring. The bromine atom can be readily substituted using modern cross-coupling methodologies, allowing for the systematic exploration of the chemical space around this scaffold. This makes it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The methyl group provides an additional point of substitution for structure-activity relationship (SAR) studies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a research intermediate is paramount for its effective use in synthesis. The table below summarizes the key properties of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one.
| Property | Value | Source |
| CAS Number | 197450-39-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂BrNO | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related N-aryl lactams |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, DMF) | Inferred from structure |
Expected Spectroscopic Data:
Characterization of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one would typically involve the following spectroscopic techniques:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the three methylene groups of the pyrrolidinone ring. The aromatic signals would likely appear as a set of doublets and a singlet, reflecting the substitution pattern. The methylene protons adjacent to the nitrogen and carbonyl groups would be shifted downfield.
-
¹³C NMR: The spectrum would display 11 distinct carbon signals, including the carbonyl carbon (around 175 ppm), aromatic carbons, the methyl carbon, and the three methylene carbons of the lactam ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a monobrominated compound (M⁺ and M+2 peaks of nearly equal intensity).
Synthesis Protocols
The synthesis of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one can be achieved through several established methods for N-arylation of lactams. The choice of method often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions. Below are two detailed, reliable protocols.
Protocol 1: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and robust method for the formation of C-N bonds.[5] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Reaction Principle: This protocol describes the copper(I)-catalyzed coupling of 4-bromo-3-methylaniline with 2-pyrrolidinone. The reaction is believed to proceed via the formation of a copper(I)-amidate complex, followed by oxidative addition of the aryl bromide and subsequent reductive elimination to yield the N-arylated product.
// Reactants
ArylHalide [label="4-Bromo-3-methylaniline", fillcolor="#F1F3F4", fontcolor="#202124"];
Lactam [label="2-Pyrrolidinone", fillcolor="#F1F3F4", fontcolor="#202124"];
Catalyst [label="Cu(I) Catalyst\n(e.g., CuI)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Base [label="Base\n(e.g., K₂CO₃)", fillcolor="#FBBC05", fontcolor="#202124"];
Solvent [label="Solvent\n(e.g., Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction Process
Reaction [label="Ullmann Condensation\nHeat (e.g., 110-130 °C)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Product
Product [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow
ArylHalide -> Reaction;
Lactam -> Reaction;
Catalyst -> Reaction;
Base -> Reaction;
Solvent -> Reaction;
Reaction -> Product;
}
Caption: Ullmann Condensation Workflow for N-Arylation.
Materials and Reagents:
-
4-Bromo-3-methylaniline
-
2-Pyrrolidinone
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-methylaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aniline).
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 110-130 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the inorganic salts and copper catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amidation
The Buchwald-Hartwig amidation is a powerful and versatile method for C-N bond formation, often proceeding under milder conditions and with a broader substrate scope than the Ullmann reaction.
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an aryl bromide with an amide. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the deprotonated amide, and reductive elimination to form the N-aryl amide product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction.
// Reactants
ArylBromide [label="1-Bromo-4-methyl-3-nitrobenzene\n(Precursor to Amine)", fillcolor="#F1F3F4", fontcolor="#202124"];
Lactam [label="2-Pyrrolidinone", fillcolor="#F1F3F4", fontcolor="#202124"];
Pd_Catalyst [label="Pd Catalyst\n(e.g., Pd₂(dba)₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Ligand [label="Ligand\n(e.g., Xantphos)", fillcolor="#FBBC05", fontcolor="#202124"];
Base [label="Base\n(e.g., Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solvent [label="Solvent\n(e.g., Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Reaction Process
Reaction [label="Buchwald-Hartwig Amidation\nHeat (e.g., 100 °C)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Product
Product [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124"];
// Workflow
ArylBromide -> Reaction;
Lactam -> Reaction;
Pd_Catalyst -> Reaction;
Ligand -> Reaction;
Base -> Reaction;
Solvent -> Reaction;
Reaction -> Product;
}
Caption: Buchwald-Hartwig Amidation Workflow.
Materials and Reagents:
-
4-Bromo-3-methylaniline
-
2-Pyrrolidinone
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromo-3-methylaniline (1.0 eq), 2-pyrrolidinone (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) to a dry Schlenk flask or microwave vial.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Applications in Synthetic Chemistry
The primary utility of 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one lies in its capacity to undergo further functionalization via its aryl bromide moiety. This enables the synthesis of a diverse range of derivatives for various research applications.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[4][5]
// Central Intermediate
Intermediate [label="1-(4-Bromo-3-methylphenyl)\npyrrolidin-2-one", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];
// Coupling Reactions
Suzuki [label="Suzuki-Miyaura Coupling\n(+ Arylboronic Acid/Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Heck [label="Heck Reaction\n(+ Alkene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sonogashira [label="Sonogashira Coupling\n(+ Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"];
Buchwald [label="Buchwald-Hartwig\nAmination\n(+ Amine/Amide)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Products
Biaryl [label="Biaryl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
Styrenyl [label="Styrenyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
Alkynyl [label="Alkynyl Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
Anilino [label="Anilino/Amido Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections
Intermediate -> Suzuki -> Biaryl;
Intermediate -> Heck -> Styrenyl;
Intermediate -> Sonogashira -> Alkynyl;
Intermediate -> Buchwald -> Anilino;
}
Caption: Cross-Coupling applications of the title compound.
a) Suzuki-Miyaura Coupling:
This reaction is used to form carbon-carbon bonds between the aryl bromide and an organoboron compound (boronic acid or ester).[6] It is highly tolerant of various functional groups, making it a powerful tool for synthesizing complex biaryl structures.
-
Protocol Outline:
-
Combine 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous work-up and purify the product by chromatography or recrystallization.
b) Heck Reaction:
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high stereoselectivity.[7][8][9]
-
Protocol Outline:
-
React 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq) with an alkene (1.5 eq) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 eq), and a base (e.g., Et₃N, 2.0 eq) in a polar aprotic solvent (e.g., DMF).
-
Heat the reaction mixture until completion.
-
After work-up, purify the resulting styrenyl-type derivative.
c) Sonogashira Coupling:
This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes.[10]
-
Protocol Outline:
-
Combine 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., Et₃N) in a solvent like THF or DMF.
-
Stir the reaction at room temperature or with gentle heating under an inert atmosphere.
-
Isolate and purify the alkynylated product after an appropriate work-up.
Safety and Handling
As a research chemical, 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one should be handled with appropriate safety precautions. While specific toxicity data is not available, a risk assessment should be conducted based on the starting materials and related compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The starting material, 4-bromo-3-methylaniline, is a toxic and potentially hazardous substance. N-aryl lactams may cause skin and eye irritation.[11] Inhalation of dust or vapors should be avoided.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is a strategically important intermediate for chemical research. Its synthesis is achievable through robust and well-established N-arylation methodologies. The presence of a reactive bromine atom allows for extensive diversification through a variety of palladium-catalyzed cross-coupling reactions, making it an invaluable tool for the synthesis of novel compounds in the fields of medicinal chemistry and materials science. The protocols and information provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
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Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025). ResearchGate. Available at: [Link]
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Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (2025). ResearchGate. Available at: [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. Available at: [Link]
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Heck Reaction. (2023). Chemistry LibreTexts. Available at: [Link]
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Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (2017). Semantic Scholar. Available at: [Link]
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Heck Coupling Reaction || Oxidative Addition, Reductive/Beta-Hydride Elimination, Carbopalladation. (2024). YouTube. Available at: [Link]
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Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Enantioselective, Palladium-Catalyzed ??-Arylation of N -Boc-pyrrolidine. ResearchGate. Available at: [Link]
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